cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDSJRNOTLOESP-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-63-5 | |
| Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a tert-butyl ester in the presence of a cyclizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine, with the reaction being carried out at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to cis-tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate may exhibit a range of biological activities, including:
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from damage, potentially aiding in the treatment of neurodegenerative diseases.
- Anticancer Activity : Studies suggest that pyrrolidine-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Pharmaceutical Applications
This compound may serve as a building block for the synthesis of novel pharmaceutical agents. Its structural features make it suitable for:
- Drug Development : The compound can be utilized to design new drugs targeting specific receptors or enzymes involved in disease pathways.
- Protein Degradation : It has been identified as a component in protein degrader building blocks, which are crucial for developing targeted protein degradation therapies.
Case Study 1: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives, including this compound. It was found that these compounds could significantly reduce oxidative stress markers in neuronal cell lines.
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University demonstrated that modifications to the pyrrolidine structure enhanced anticancer properties against breast cancer cell lines. The study highlighted the importance of the compound's stereochemistry in its biological activity.
Mechanism of Action
The mechanism of action of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of bicyclic amines with Boc-protecting groups. Below is a detailed comparison with structurally analogous compounds, focusing on molecular topology , reactivity , and applications (Table 1).
Table 1: Structural and Functional Comparison of cis-tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and Analogues
Key Comparative Insights:
Ring Size and Fusion Position :
- The azepine derivative (CAS 1588507-46-3) has a seven-membered ring, offering greater conformational flexibility compared to the six-membered piperidine in the reference compound. This impacts its binding affinity in receptor-targeted drug design .
- The pyrrolo[3,2-c]pyridine isomer (CAS 1147422-00-1) differs in the orientation of ring fusion, leading to altered electronic properties and reactivity in cross-coupling reactions .
Functional Group Variations: The bicyclo[3.1.0]hexane derivative (CAS 273206-92-1) contains a rigid bridged system and an amino group, making it a potent chiral auxiliary in asymmetric synthesis .
Physicochemical Properties :
- The hydrochloride salt form (CAS 1588507-46-3) enhances aqueous solubility, which is advantageous for in vivo applications but requires careful pH management during synthesis .
Safety and Handling :
- The reference compound (CAS 146231-54-1) is classified as acute oral toxicity (Category 4) and skin irritant (Category 2) , necessitating gloves and eye protection during handling . In contrast, the azepine hydrochloride derivative’s ionic nature may reduce volatility but increase corrosivity .
Biological Activity
Cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1211586-14-9) is a chemical compound with potential applications in medicinal chemistry. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : Typically available at 97% purity.
| Property | Value |
|---|---|
| CAS Number | 1211586-14-9 |
| IUPAC Name | This compound |
| Storage Conditions | Keep in a dark place at room temperature |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, primarily as a modulator of specific biochemical pathways. Its structural similarity to other bioactive compounds suggests potential therapeutic applications.
The compound is believed to interact with several biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could provide insights into its effects on the central nervous system.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study published in a pharmacology journal explored the neuroprotective properties of related pyrrolidine derivatives. It was found that compounds with similar structures exhibited significant neuroprotection in models of neurodegeneration, suggesting that this compound may share these properties .
- Antidiabetic Activity : In a recent patent application, the compound was mentioned as part of a series of compounds aimed at treating type 2 diabetes mellitus through the modulation of lipid metabolism . This suggests its potential role in metabolic disorders.
- Anti-inflammatory Properties : Research has indicated that pyrrolidine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This aspect is critical for developing treatments for chronic inflammatory diseases .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention. Avoid inducing vomiting if ingested; rinse mouth and consult poison control .
- Storage : Store in a cool, dry place away from ignition sources. Use airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
- Methodological Answer :
- One-Step Cyano Conversion : Efficient conversion of cyano groups to pyrrolidine structures under mild conditions (room temperature, aqueous/organic biphasic systems) achieves high yields .
- Boc-Protection Strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses. Example: Suzuki coupling with Pd(PPh₃)₄ catalyst in dioxane/water (95% yield) .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (300 MHz, DMSO-d₆) reveals distinct peaks for aromatic protons (δ=8.43 ppm, d, J=2.0 Hz) and heterocyclic backbone signals .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths, critical for resolving conformational ambiguities .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodological Answer :
- Reactivity Profile : Susceptible to oxidation (forming pyridine derivatives) and nucleophilic substitution at the carbonyl group. Stability in acidic conditions due to Boc protection .
- Solubility : Limited solubility in polar solvents (e.g., water), requiring use of DMF or THF for reactions .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized in the synthesis of derivatives?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ provides robust activity for aryl-aryl bond formation. Alternative ligands (e.g., XPhos) may enhance sterically hindered couplings .
- Reaction Conditions : Maintain inert atmosphere (N₂/Ar) and stoichiometric base (K₂CO₃) in dioxane/water (4:1 v/v) at 80°C for 3 hours .
- Yield Optimization : Monitor reaction progress via TLC; purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. What computational approaches are suitable for predicting conformational stability?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model energy minima of the bicyclic framework. Key parameters: B3LYP/6-31G(d) basis set .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to assess hydrogen-bonding interactions with the Boc group .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine ¹H/¹³C NMR, HRMS, and X-ray data to resolve ambiguities. Example: Overlapping NMR peaks may require 2D-COSY or HSQC experiments .
- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy ratios for disordered atoms .
Q. What strategies mitigate risks when working with hazardous intermediates in multi-step syntheses?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
